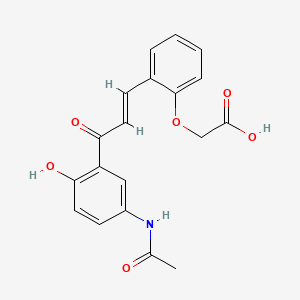
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes an acetylamino group, a hydroxyphenyl group, and a phenoxyacetic acid moiety. Its unique configuration allows it to participate in various chemical reactions, making it a valuable tool in multiple fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid typically involves a multi-step process. One common method starts with the acetylation of 2-hydroxyaniline to form 5-acetylamino-2-hydroxyaniline. This intermediate is then subjected to a Claisen-Schmidt condensation with benzaldehyde to yield (E)-3-(5-acetylamino-2-hydroxyphenyl)-1-phenylprop-2-en-1-one. Finally, the product undergoes an etherification reaction with chloroacetic acid to produce the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propenyl moiety can be reduced to form alcohols.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, the acetylamino group may interact with active sites of enzymes, inhibiting their function and affecting cellular processes.
類似化合物との比較
Similar Compounds
(E)-3-(5-Acetylamino-2-hydroxyphenyl)-1-phenylprop-2-en-1-one: Shares a similar structure but lacks the phenoxyacetic acid moiety.
(E)-2-(3-(5-Acetylamino-2-hydroxyphenyl)-3-oxo-1-propenyl)benzoic acid: Similar structure with a benzoic acid group instead of phenoxyacetic acid.
Uniqueness
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
94071-10-0 |
|---|---|
分子式 |
C19H17NO6 |
分子量 |
355.3 g/mol |
IUPAC名 |
2-[2-[(E)-3-(5-acetamido-2-hydroxyphenyl)-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H17NO6/c1-12(21)20-14-7-9-17(23)15(10-14)16(22)8-6-13-4-2-3-5-18(13)26-11-19(24)25/h2-10,23H,11H2,1H3,(H,20,21)(H,24,25)/b8-6+ |
InChIキー |
BNGGSJJCUYVTHW-SOFGYWHQSA-N |
異性体SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2OCC(=O)O |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


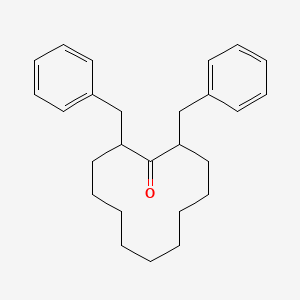
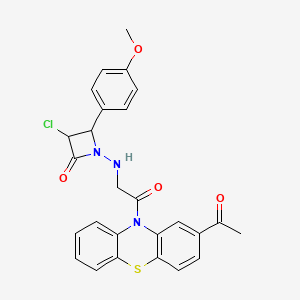
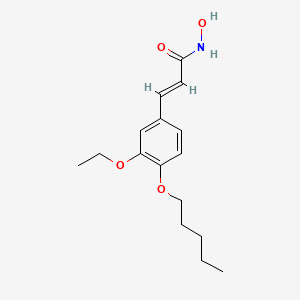


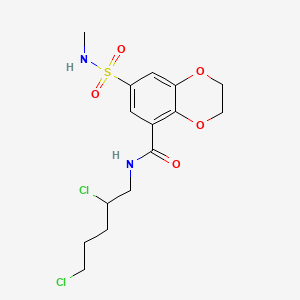

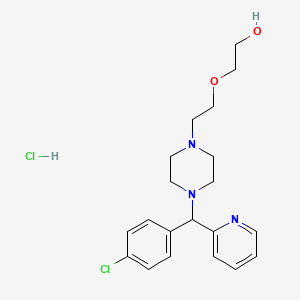
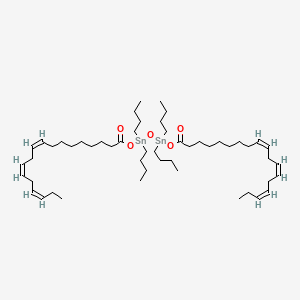
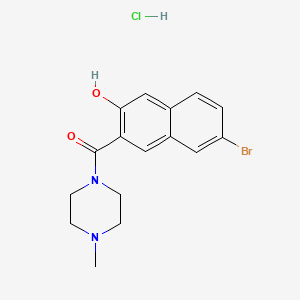
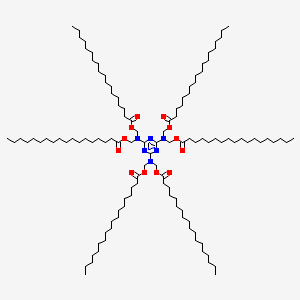
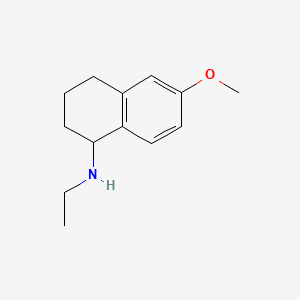
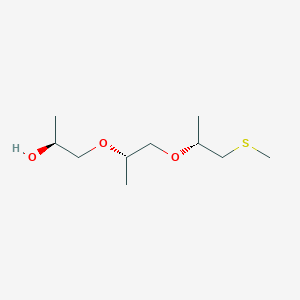
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
